2,3-Dichloro-1-fluoro-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCJUYPRGWRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Derivatization of 2,3 Dichloro 1 Fluoro 4 Methoxybenzene
Reactivity of Aromatic Halogen Substituents.
The benzene (B151609) ring of 2,3-dichloro-1-fluoro-4-methoxybenzene is adorned with three halogen atoms, each presenting a potential site for chemical reaction. The reactivity of these halogens, particularly the chlorine atoms, in metal-catalyzed reactions and nucleophilic displacement is a cornerstone of the compound's synthetic applications.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation.
Palladium-catalyzed cross-coupling reactions represent a powerful class of transformations for the formation of carbon-carbon bonds. sigmaaldrich.com In the context of polyhalogenated aromatic compounds, the chemoselectivity of these reactions is of paramount importance, as it allows for the sequential and controlled functionalization of the aromatic core. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-OTf > C-Cl >> C-F) under palladium catalysis is a well-established principle that guides synthetic strategy. researchgate.netrsc.orgresearchgate.net For this compound, this reactivity difference allows for selective coupling at the C-Cl bonds while the more robust C-F bond typically remains intact.
Various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed. sigmaaldrich.commdpi.com The choice of catalyst, specifically the ligand coordinated to the palladium center, is crucial for achieving high yields and selectivity. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle. While specific studies on this compound are not extensively detailed in the provided results, the principles of palladium-catalyzed couplings on similar polychlorinated aromatics are well-documented. researchgate.net These reactions typically involve an aryl halide, a coupling partner (like a boronic acid in Suzuki-Miyaura coupling), a palladium catalyst, and a base.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
This table is based on general principles of palladium catalysis as specific examples for the title compound were not found in the search results.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted dichlorofluoromethoxybenzene |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted dichlorofluoromethoxybenzene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted dichlorofluoromethoxybenzene |
Nucleophilic Displacement Reactions of Aromatic Chlorine and Fluorine Atoms.
Nucleophilic aromatic substitution (SₙAr) provides a direct method for replacing aromatic halogens with a variety of nucleophiles. nih.gov For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com
In this compound, the methoxy (B1213986) group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the collective electron-withdrawing inductive effect of the three halogen atoms can still permit substitution under certain conditions, particularly with strong nucleophiles or at elevated temperatures. The general reactivity trend for halogens as leaving groups in SₙAr reactions is F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.
Despite the higher intrinsic reactivity of the C-F bond in SₙAr, the position of the halogens relative to each other and the methoxy group will influence the actual site of substitution. In a related compound, 3,4-dichloro-1-nitrobenzene, nucleophilic attack by sodium methoxide (B1231860) preferentially displaces the chlorine atom at the 4-position (para to the activating nitro group). chegg.comchegg.com For this compound, the absence of a strongly activating nitro-type group makes predicting the exact regioselectivity more complex, and substitution may require forcing conditions. Common nucleophiles used in these reactions include alkoxides, amines, and thiols. nih.gov
Functional Group Interconversions Involving the Methoxy Moiety.
The methoxy group (-OCH₃) is another key functional handle on the this compound molecule. Its conversion to a hydroxyl group via demethylation is a significant transformation.
Selective Demethylation Reactions.
The cleavage of the aryl methyl ether bond to yield a phenol (B47542) is a common and important transformation in organic synthesis. One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). core.ac.ukgvsu.eduresearchgate.net This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.gov
The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control its high reactivity. core.ac.uk The mechanism involves the formation of an initial adduct between the ether and BBr₃. gvsu.edu Subsequent steps lead to the cleavage of the C-O bond and formation of a dibromoboronate ester, which is then hydrolyzed during aqueous workup to yield the final phenol. core.ac.uknih.gov Studies on the demethylation of anisole (B1667542) (a simple aryl methyl ether) with BBr₃ have shown that the reaction proceeds through a complex mechanism, and that substoichiometric amounts of BBr₃ can be effective. nih.govnih.gov This method is generally selective for methyl ethers and can be performed in the presence of various other functional groups, including aromatic halogens, which would remain untouched under the reaction conditions.
Table 2: Example of Demethylation Reaction
| Starting Material | Reagent | Product |
| This compound | Boron tribromide (BBr₃) | 2,3-Dichloro-6-fluoro-phenol |
Role as a Precursor in Complex Organic Molecule Synthesis.
The chemical reactivity inherent in its structure makes this compound a valuable starting material for constructing more elaborate molecular architectures, particularly those containing multiple halogen and aromatic ring systems.
Synthesis of Polyhalogenated Methoxybiphenyls and Related Aromatic Systems.
The synthesis of polyhalogenated biphenyls is an area of significant research interest. The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for this purpose, allowing for the formation of a carbon-carbon bond between two aromatic rings. mdpi.com
By using this compound as the aryl halide partner, it is possible to synthesize a wide range of polyhalogenated methoxybiphenyls. The reaction would involve coupling this substrate with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The chemoselectivity of the Suzuki-Miyaura reaction would favor coupling at one of the C-Cl positions over the C-F bond. Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-arylation could potentially be achieved. The resulting polyhalogenated methoxybiphenyls can serve as intermediates for further chemical elaboration or as target molecules for materials science or medicinal chemistry research.
Integration into Diverse Molecular Scaffolds via Strategic Derivatization
The strategic derivatization of this compound and its close analogs serves as a gateway to a variety of complex molecular scaffolds, particularly those of interest in medicinal chemistry. The specific arrangement of chloro, fluoro, and methoxy substituents on the benzene ring allows for selective chemical transformations, enabling its incorporation into larger, biologically active molecules.
A significant application of a structurally related compound is in the synthesis of pyridazinone derivatives, which are key components of molecules developed as selective thyroid hormone receptor β (THR-β) agonists. jinsoolim.comnih.gov One such prominent example is the drug candidate MGL-3196. jinsoolim.comnih.gov The synthesis of the core structure of these compounds often involves the condensation of a substituted phenol with a chloropyridazinone derivative. jinsoolim.com
For instance, the synthesis of a key intermediate involves the reaction of a dichlorophenol with a suitable chloropyridazinone. jinsoolim.com While not directly starting from this compound, the synthesis of the dichlorophenol intermediate 18a (2,3-dichloro-phenol) highlights a common strategy. Phenyl acetate (B1210297) is first chlorinated using sulfuryl chloride, followed by reduction with lithium aluminum hydride (LAH) to yield the dichlorophenol. jinsoolim.com This dichlorophenol can then be condensed with a chloropyridazinone, such as compound 11 (6-chloro-4-isopropyl-2H-pyridazin-3-one), in the presence of a strong base like potassium tert-butoxide in a solvent like dimethylacetamide at elevated temperatures. jinsoolim.com This reaction forms the crucial ether linkage and integrates the dichlorophenyl moiety into the pyridazinone scaffold. jinsoolim.com
The resulting dichlorophenyl ether can be further functionalized. For example, in the synthesis of MGL-3196, the dichlorophenyl-pyridazinone core is coupled with other heterocyclic systems. jinsoolim.com This demonstrates how the initial dichlorinated aromatic ring serves as a foundational building block upon which molecular complexity is built.
The following table outlines a representative transformation for the integration of a dichlorinated phenyl group into a pyridazinone scaffold, a key step in the synthesis of certain THR-β agonists.
Table 1: Representative Reaction for Dichlorophenyl Moiety Integration
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Resulting Scaffold | Reference |
| 2,3-Dichlorophenol | 6-chloro-4-isopropyl-2H-pyridazin-3-one | Potassium tert-butoxide, Dimethylacetamide, 140 °C | 3-(2,3-Dichlorophenoxy)-6-isopropyl-2H-pyridazin-3-one | Dichlorophenyl-pyridazinone | jinsoolim.com |
This strategic derivatization underscores the utility of the 2,3-dichloro-substituted phenyl scaffold as a versatile building block in the construction of complex, biologically relevant molecules. The reactivity of the substituents allows for the formation of stable linkages to various heterocyclic systems, paving the way for the exploration of diverse chemical space in drug discovery.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2,3 Dichloro 1 Fluoro 4 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 2,3-Dichloro-1-fluoro-4-methoxybenzene is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will show two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The six aromatic carbons will have distinct resonances, with their chemical shifts determined by the attached substituents and their position on the ring. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The carbon of the methoxy group will appear as a single peak in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 7.0 - 7.3 (d) | - |
| H-6 | 6.8 - 7.1 (d) | - |
| OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |
| C-1 | - | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |
| C-2 | - | 120 - 125 |
| C-3 | - | 125 - 130 |
| C-4 | - | 145 - 150 |
| C-5 | - | 115 - 120 |
| C-6 | - | 110 - 115 |
Note: 'd' denotes a doublet and 's' denotes a singlet. Predicted values are based on analogous structures and substituent effects.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine will be influenced by the electronic environment created by the adjacent chlorine and methoxy groups. Furthermore, this signal will exhibit coupling to the neighboring aromatic proton (H-6), resulting in a doublet.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Coupling Constant (JFH) |
| ¹⁹F | -110 to -130 | ~8-10 Hz (to H-6) |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃).
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons (H-5 and H-6), showing a cross-peak between their signals.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.
C-H stretching: The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.
C=C stretching: The aromatic ring C=C stretching vibrations typically result in a series of peaks in the 1450-1600 cm⁻¹ range.
C-O stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.
C-Cl and C-F stretching: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region, while the C-F stretch would appear in the 1000-1400 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O (Ether) Stretch | 1230 - 1270 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For this compound, with a molecular formula of C₇H₅Cl₂FO, the molecular weight is 195.01 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a compound containing two chlorine atoms, with isotopic peaks at m/z 194, 196, and 198 in a ratio of approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of a formyl radical (•CHO) to give a fragment at [M-29]⁺. Subsequent loss of chlorine or fluorine atoms would also be expected.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| 194/196/198 | [M]⁺ (Molecular Ion) |
| 179/181/183 | [M - CH₃]⁺ |
| 165/167/169 | [M - CHO]⁺ |
| 159/161 | [M - Cl]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable information about conjugation and the presence of chromophores.
For an aromatic compound like this compound, the primary chromophore is the benzene ring. The electronic transitions of benzene itself are well-characterized and typically show a strong absorption band (the primary or E-band) around 180-200 nm and a weaker, fine-structured band (the secondary or B-band) around 255 nm. up.ac.za These transitions originate from the π-electrons of the aromatic system.
The substitution pattern on the benzene ring significantly influences the UV-Vis spectrum. Substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). These effects are due to the electronic interactions between the substituents and the aromatic π-system.
In the case of this compound, we have four substituents on the benzene ring: two chlorine atoms, one fluorine atom, and a methoxy group.
Chlorine and Fluorine (Halogens): Halogens act as auxochromes. They have a -I (inductive) effect, withdrawing electron density from the ring, and a +M (mesomeric) effect, donating electron density through their lone pairs. The +M effect generally dominates in influencing the UV-Vis spectrum, leading to a bathochromic shift of the primary and secondary absorption bands of the benzene ring. up.ac.za
Methoxy Group (-OCH₃): The methoxy group is a strong auxochrome with a -I effect and a strong +M effect. The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing the electron density of the π-system and extending the conjugation. This typically results in a significant bathochromic shift and a hyperchromic effect on the benzene absorption bands.
Without experimental data, a precise quantitative analysis is not possible. However, it can be qualitatively predicted that the absorption maxima for this compound would be at longer wavelengths compared to unsubstituted benzene. The presence of the methoxy group, in particular, would be expected to cause a noticeable red shift.
Research Findings
No published research articles containing the specific UV-Vis spectral data (λmax, molar absorptivity) for this compound were found during the literature search. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can provide predicted UV-Vis spectra. medium.comresearchgate.netnih.gov However, no such computational studies for this specific compound were identified.
Data Table
Computational and Theoretical Chemistry Studies on 2,3 Dichloro 1 Fluoro 4 Methoxybenzene
Quantum Mechanical Investigations for Electronic and Geometric Properties
No specific studies were found that performed quantum mechanical investigations on 2,3-Dichloro-1-fluoro-4-methoxybenzene. Such studies would typically involve the use of sophisticated software and theoretical models to predict the behavior and properties of the molecule at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to determine the ground state properties of organic molecules. However, no published DFT studies for this compound could be located.
A geometrical optimization and conformational analysis would be the first step in a computational study. This process would identify the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, this would involve determining the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring and the precise bond lengths and angles, considering the steric and electronic effects of the chlorine and fluorine substituents. Without experimental or theoretical data, a data table of its optimized geometric parameters cannot be constructed.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals provides insight into the molecule's stability and its electronic transitions. A data table detailing the HOMO-LUMO energies and their gap for this compound is not available in the current body of scientific literature.
Theoretical vibrational analysis, typically performed using DFT, predicts the frequencies of infrared (IR) and Raman spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. No such theoretical vibrational data has been published for this compound.
Beyond DFT, other quantum chemistry methods like ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and semi-empirical methods could be used for comparative analysis. These methods differ in their level of theory and computational cost. A comparative study would provide a more robust understanding of the molecule's properties. Regrettably, no papers have been published that apply these methods to this compound.
Density Functional Theory (DFT) for Ground State Properties.
Reactivity Prediction and Mechanistic Modeling
Computational methods are also employed to predict the reactivity of a molecule and to model potential reaction mechanisms. This can include mapping the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack, and calculating various reactivity descriptors. As with the other areas of study, no specific research on the reactivity prediction or mechanistic modeling of this compound has been found.
The absence of dedicated computational studies on this compound highlights a niche area for future research. The synthesis and application of novel halogenated organic compounds often outpace their detailed theoretical characterization. A computational investigation of this molecule would provide valuable data on its structural, electronic, and reactive properties, which could be instrumental for its potential applications in fields such as materials science, medicinal chemistry, or agrochemicals. Until such research is conducted and published, a comprehensive and scientifically accurate article on its computational chemistry, as per the requested outline, cannot be written.
Computational Analysis of Reaction Pathways and Transition States
While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the prediction of its reactivity. The study of reaction mechanisms for halogenated aromatic compounds often involves Density Functional Theory (DFT) calculations to map out potential energy surfaces and identify transition states. youtube.com
For halogenated anisoles and similar compounds, common reactions include nucleophilic aromatic substitution, electrophilic aromatic substitution, and metabolism-related reactions such as O-demethylation. Computational analysis of these pathways for analogous molecules typically involves:
Identification of Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. youtube.com This transition state structure represents the highest energy barrier that must be overcome for the reaction to proceed.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, a key area of computational investigation would be the enzymatic halogenation and dehalogenation reactions. Studies on halogenases, enzymes that catalyze the formation of carbon-halogen bonds, have utilized computational methods to elucidate their complex mechanisms. nih.govresearchgate.net These studies often explore electrophilic aromatic substitution, where the enzyme activates a halide to an electrophilic species that then attacks the electron-rich aromatic ring. nih.gov The substitution pattern on this compound, with its mix of electron-withdrawing halogens and an electron-donating methoxy group, would present a complex case for predicting regioselectivity in such reactions.
A hypothetical computational study on the electrophilic nitration of this compound would likely predict that the incoming electrophile would favor positions activated by the methoxy group and not sterically hindered by the existing substituents. The transition states for substitution at different positions on the ring could be calculated to determine the most likely product.
Table 1: Hypothetical Transition State Energy Barriers for Electrophilic Nitration of this compound
| Position of Nitration | Relative Transition State Energy (kcal/mol) |
| C5 | 15.2 |
| C6 | 18.9 |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be influenced by the competing electronic effects of the substituents. The electron-donating methoxy group would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the electronegative chlorine and fluorine atoms would withdraw electron density.
Computational studies on similar polychlorinated aromatic compounds have shown that the MEP can effectively rationalize their selective toxicities and interactions. researchgate.net For instance, highly positive potential regions on the aromatic rings and negative potentials on the chlorine atoms are often correlated with certain biological activities. researchgate.net The MEP can serve as a robust predictor for substituent effects in various chemical reactions, often showing a strong linear correlation with empirical parameters like Hammett constants. rsc.org
In the case of this compound, the MEP map would likely show:
A region of significant negative potential around the oxygen atom of the methoxy group, making it a prime site for hydrogen bonding or interaction with electrophiles.
Regions of less negative or even slightly positive potential on the aromatic ring due to the influence of the halogens.
The fluorine and chlorine atoms would exhibit regions of negative potential, consistent with their high electronegativity.
These features are critical for understanding how the molecule might interact with biological receptors or other reactants.
In Silico Spectroscopic Parameter Prediction
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and structural elucidation of novel compounds.
Theoretical NMR Chemical Shift Calculation and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) of different nuclei within a molecule. nih.govliverpool.ac.uknih.gov These predicted spectra can be compared with experimental data to confirm a proposed structure.
The accuracy of these predictions has significantly improved with the development of advanced computational models and machine learning techniques that can correct for systematic errors. nih.govnih.gov For a molecule like this compound, theoretical calculations would predict the 1H, 13C, and 19F NMR spectra.
The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example:
The proton of the methoxy group would have a characteristic chemical shift.
The aromatic protons would show shifts dependent on the electronic effects of the adjacent halogen and methoxy groups.
The carbon atoms of the benzene ring would have their chemical shifts significantly affected by the attached substituents.
The fluorine atom would have a distinct 19F chemical shift.
Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H5 | 7.25 | 7.28 |
| H6 | 6.95 | 6.98 |
| OCH3 | 3.90 | 3.92 |
Note: This table is illustrative. The predicted values are typical for similar structures, and experimental values would need to be determined from an actual spectrum.
Investigation of Advanced Electronic Properties
Beyond basic structural and spectroscopic features, computational chemistry can explore more advanced electronic properties of molecules.
Nonlinear Optical (NLO) Response Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The NLO response of organic molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net For substituted benzenes, the nature and position of the substituents are critical in determining the magnitude of the NLO response. researchgate.netnih.gov
While this compound does not have the classic "push-pull" structure typically associated with high NLO activity, the interplay of the electron-donating methoxy group and the electron-withdrawing halogens could still lead to a measurable NLO response. Computational studies on halogenated aniline (B41778) oligomers have shown that halogen substituents can significantly influence the hyperpolarizabilities. researchgate.net
A computational investigation of the NLO properties of this compound would involve calculating the dipole moment (μ) and the components of the first hyperpolarizability tensor (β). These calculations would likely be performed using DFT with a suitable functional and basis set.
Table 3: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| First Hyperpolarizability (βtot) | 1.5 x 10-30 esu |
Note: This table presents hypothetical values based on calculations for similarly substituted benzene derivatives. Actual values would require specific computational analysis.
Applications and Advanced Material Design Considerations for 2,3 Dichloro 1 Fluoro 4 Methoxybenzene As a Chemical Building Block
Strategic Intermediate in the Synthesis of Functional Organic Materials
The densely functionalized aromatic ring of 2,3-Dichloro-1-fluoro-4-methoxybenzene makes it a valuable intermediate for the synthesis of complex organic materials. The differential reactivity of the halogen substituents, coupled with the directing effects of the methoxy (B1213986) group, allows for selective and sequential chemical modifications. This is particularly relevant in the construction of heterocyclic frameworks, such as benzofurans, which are prevalent in many functional materials.
The synthesis of substituted benzofurans often involves the cyclization of appropriately substituted phenol (B47542) derivatives. While direct literature on the use of this compound in benzofuran (B130515) synthesis is not extensive, its potential as a precursor is significant. The methoxy group can be readily cleaved to reveal the corresponding phenol, which can then undergo various cyclization reactions. The chlorine and fluorine atoms can serve as handles for further functionalization or can be retained to modulate the electronic properties of the final material.
Below is a table outlining several established methods for benzofuran synthesis where a substituted phenol, derivable from this compound, could serve as a key starting material.
| Synthesis Method | General Description | Potential Role of this compound |
| Palladium-catalyzed cyclization | Intramolecular cyclization of an o-alkynylphenol. | The phenol derived from this compound could be alkynylated and subsequently cyclized to a highly substituted benzofuran. |
| Copper-catalyzed annulation | Reaction of an o-halophenol with a terminal alkyne followed by in-situ cyclization. | The derived phenol could be further halogenated ortho to the hydroxyl group to facilitate this reaction pathway. |
| Intramolecular Heck reaction | Cyclization of an o-vinylphenol derivative. | The phenol could be vinylated and then subjected to Heck conditions to form the benzofuran ring. |
| Oxidative cyclization | Cyclization of an o-allylphenol. | Allylation of the derived phenol would provide a substrate for oxidative cyclization to a dihydrobenzofuran, which can be subsequently oxidized. |
The resulting highly substituted benzofurans could find applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the core scaffold are crucial for device performance. sigmaaldrich.comacs.org
Precursor in Medicinal Chemistry Lead Compound Synthesis and Optimization
In the realm of medicinal chemistry, the process of lead compound discovery and optimization is a meticulous journey of molecular design and synthesis. The introduction of specific functional groups can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. The compound this compound represents a promising starting point for the generation of novel lead compounds due to its unique combination of substituents.
The methoxy group provides a handle for further chemical elaboration. It can be deprotected to the corresponding phenol, which can then be used to introduce a wide variety of other functional groups through etherification or esterification. This versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
The table below summarizes the potential contributions of each substituent on this compound to the properties of a potential drug candidate during lead optimization.
| Substituent | Potential Influence on Drug Properties |
| Fluorine | - Increased metabolic stability by blocking C-H oxidation.- Enhanced binding affinity through halogen bonding.- Modulation of pKa of nearby functional groups. |
| Chlorine | - Increased lipophilicity, potentially improving membrane permeability.- Formation of halogen bonds with target proteins.- Can serve as a leaving group for further synthetic modifications. |
| Methoxy Group | - Can be a hydrogen bond acceptor.- Can be deprotected to a phenol for further derivatization.- Influences the electronic properties and reactivity of the aromatic ring. |
By systematically modifying each of these positions, medicinal chemists can fine-tune the properties of a lead compound to achieve the desired therapeutic profile.
Contributions to the Synthesis of Chemical Probes and Biological Tools
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. These molecules are designed to interact with a specific biological target and often contain a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for detection and visualization. The synthesis of effective chemical probes requires a scaffold that can be readily functionalized with both a target-binding moiety and a reporter group.
This compound offers several features that make it an attractive precursor for the synthesis of chemical probes. The differential reactivity of the halogen atoms can be exploited for regioselective functionalization. For instance, one of the chlorine atoms could potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction to introduce a linker for attachment of a reporter group, while the other halogen atoms remain intact to interact with the target protein.
Furthermore, the methoxy group can be converted to a phenol, providing a reactive site for the introduction of a variety of functionalities through well-established chemical transformations. This allows for the modular assembly of the chemical probe, where the target-binding element and the reporter group can be independently synthesized and then coupled to the core scaffold.
The development of chemical probes often involves the synthesis of a small library of compounds to optimize target affinity and selectivity. The versatile chemistry of this compound would facilitate the rapid generation of such a library, accelerating the discovery of potent and selective chemical probes.
Future Research Trajectories and Methodological Innovations in Dihalo Fluoro Methoxybenzene Chemistry
Development of Greener and More Sustainable Synthetic Protocols for Halogenated Methoxybenzenes
The synthesis of halogenated methoxybenzenes traditionally involves methods that can be resource-intensive and generate significant waste. A primary focus of future research is the development of more environmentally benign synthetic strategies.
Research Focus:
Eco-Friendly Williamson Etherification: The Williamson ether synthesis is a fundamental method for preparing ethers like methoxybenzenes. Research is ongoing to adapt this reaction to greener conditions. This includes the use of more sustainable solvents, lower reaction temperatures, and alternative bases to minimize environmental impact. For instance, the preparation of phenoxybenzaldehydes, a related class of compounds, has been achieved via Williamson etherification, highlighting the method's applicability. nih.gov
Catalyst Optimization: The use of catalysts, such as rhodium or palladium, can enable reactions under milder conditions. nih.govnumberanalytics.com Future work aims to develop more efficient, recyclable, and earth-abundant metal catalysts to replace more hazardous or expensive ones.
Alternative Energy Sources: Microwave-assisted synthesis and photoredox catalysis are emerging as powerful tools to drive reactions more efficiently and under milder conditions, reducing energy consumption and potential side reactions. numberanalytics.com Photoredox catalysis, in particular, uses light to initiate redox reactions, enabling the formation of halogenated compounds with high selectivity. numberanalytics.com
Comparative Table of Synthetic Conditions:
| Parameter | Traditional Method | Greener Alternative | Anticipated Benefit |
|---|---|---|---|
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Bio-based solvents, ionic liquids, or solvent-free conditions | Reduced toxicity and waste |
| Base | Strong bases (e.g., NaH) | Weaker, recyclable bases (e.g., K2CO3) | Improved safety and atom economy |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, photoredox catalysis | Faster reaction times, lower energy use |
Unveiling Novel Reaction Mechanisms and Selectivities through Advanced Techniques
The precise control of regioselectivity during the synthesis and functionalization of polysubstituted benzenes is a significant challenge. The substitution pattern on 2,3-dichloro-1-fluoro-4-methoxybenzene is governed by the complex interplay of the electronic and steric effects of the chloro, fluoro, and methoxy (B1213986) groups.
Electrophilic Aromatic Substitution: Halogenation of benzene (B151609) rings is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.comyoutube.com The rate-limiting step involves the attack of the aromatic ring on the electrophile, forming a carbocation intermediate which is then deprotonated to restore aromaticity. masterorganicchemistry.com
Directing Effects: The existing substituents on the benzene ring dictate the position of further substitution. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. Conversely, halogens (-F, -Cl) are deactivating yet also ortho, para-directing. Understanding the synergistic and antagonistic effects of these groups is crucial for predicting reaction outcomes. The use of directing groups and control over steric effects are key strategies for improving regioselectivity. numberanalytics.com
Computational Modeling: Modern computational methods, like Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. numberanalytics.com These tools allow researchers to model transition states, calculate reaction energy barriers, and predict the most likely products, thereby guiding experimental design and explaining counterintuitive results. numberanalytics.com
Advancements in Spectroscopic Techniques for Isomeric Differentiation and In Situ Monitoring
The synthesis of polysubstituted aromatics often yields a mixture of isomers, making their separation and unambiguous identification critical.
Isomeric Differentiation: Advanced mass spectrometry (MS) techniques are highly effective for differentiating isomers. For example, negative-ion electrospray ionization mass spectrometry combined with "in-source" fragmentation can produce unique fragmentation patterns for different isomers of fluoronitroanilines, allowing for their clear distinction. nih.gov This principle can be extended to dihalo-fluoro-methoxybenzene isomers, where the substitution pattern would influence the fragmentation pathways.
Standard Characterization: A suite of analytical techniques is typically employed for structural confirmation, with suppliers often providing data from Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the structure and purity of compounds like this compound. bldpharm.com
In Situ Reaction Monitoring: Techniques that allow for the real-time monitoring of reactions are transforming process development. In situ X-ray Absorption Near-Edge Structure (XANES) spectroscopy, for instance, has been used to track the phase transitions of a catalyst during a reaction. nih.gov Applying similar in situ spectroscopic methods (like IR or Raman spectroscopy) to the synthesis of halogenated methoxybenzenes would provide invaluable kinetic and mechanistic data, allowing for precise optimization of reaction conditions.
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Rational Design
The vast and complex nature of chemical reaction space makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI).
Reaction Outcome and Condition Prediction: Neural networks are being trained on massive reaction databases, such as Reaxys, to predict the major products, catalysts, solvents, and optimal temperatures for a given transformation. acs.org These models have achieved high accuracy, in some cases exceeding that of human experts, and can handle a wide variety of reaction classes. acs.orgrsc.org For a novel substrate like this compound, such a model could propose suitable conditions for further functionalization.
Overcoming Data Bias: A significant challenge in ML for chemistry is inherent bias in training datasets (e.g., an over-representation of certain reaction types). researchgate.net Researchers are developing frameworks to attribute predictions to specific reactions in the training set, identify "Clever Hans" predictions where the right answer is found for the wrong reason, and create debiased datasets for more realistic performance assessment. researchgate.net
Rational Molecular Design: AI agents are being developed for the inverse design of materials. arxiv.org These agents can leverage scientific literature to propose new molecules with desired properties, iteratively evaluating them with computational models. arxiv.org An AI could use this compound as a starting scaffold and suggest modifications to achieve a target property profile for a new drug candidate or material. This accelerates the discovery process by focusing experimental efforts on the most promising candidates. medium.com
Expanding the Scope of Applications in Diversity-Oriented Synthesis and Target-Oriented Synthesis
Highly functionalized aromatic compounds are valuable building blocks in both diversity-oriented and target-oriented synthesis.
Diversity-Oriented Synthesis (DOS): DOS aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. nih.gov A molecule like this compound, with its distinct pattern of halogen and methoxy substituents, serves as an excellent starting point. The different reactive sites can be selectively addressed to create a library of unique molecular skeletons, which can then be screened for biological activity, as has been done to discover novel deacetylase inhibitors. nih.gov
Target-Oriented Synthesis (TOS): In contrast to DOS, TOS focuses on the efficient and strategic synthesis of a single, complex target molecule, often a natural product or a designed pharmaceutical agent. The specific arrangement of functional groups in this compound makes it a potentially valuable intermediate in a multi-step synthesis where this precise substitution pattern is required. Its role would be to serve as a key fragment that is incorporated into the larger target structure.
Q & A
Q. What safety protocols are essential for handling 2,3-Dichloro-1-fluoro-4-methoxybenzene in laboratory settings?
Methodological Answer:
- Use local exhaust ventilation and closed systems to minimize inhalation risks .
- Wear nitrile gloves , safety goggles , and protective clothing to prevent skin/eye contact .
- Equip labs with safety showers and eye-wash stations for emergency exposure mitigation .
- Store in cool, dry, and well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Stepwise halogenation : Start with 4-methoxybenzene derivatives. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®), followed by chlorination with Cl₂/FeCl₃ at controlled temperatures (0–5°C) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Q. How can researchers verify the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; monitor UV absorption at 254 nm .
- GC-MS : Compare retention times and mass spectra against reference standards .
- Melting point analysis : A sharp melting point (e.g., 85–87°C) indicates high purity .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Store under argon or nitrogen to prevent oxidation .
- Use amber glass vials to minimize photodegradation .
- Monitor for degradation via periodic NMR analysis (e.g., appearance of new peaks in H NMR) .
Q. How can accidental exposure to this compound be mitigated?
Methodological Answer:
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
- Spill management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose per hazardous waste regulations .
Advanced Research Questions
Q. How does the electronic effect of substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
Methodological Answer:
Q. What strategies resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign coupling constants and confirm connectivity to distinguish between structural isomers .
- Solvent effects : Re-run calculations with explicit solvent models (e.g., PCM in water or DMSO) to improve agreement .
- Cross-validation : Compare with X-ray crystallography data if single crystals are obtainable .
Q. How can researchers optimize reaction conditions for introducing additional functional groups?
Methodological Answer:
Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?
Methodological Answer:
- LC-HRMS : Identify unknown degradants via high-resolution mass spectrometry and isotopic pattern analysis .
- Mechanistic studies : Use radical scavengers (e.g., BHT) to probe whether degradation is radical-mediated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
